molecular formula C13H11NO3 B6387136 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid CAS No. 1255635-08-5

2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid

Cat. No.: B6387136
CAS No.: 1255635-08-5
M. Wt: 229.23 g/mol
InChI Key: ILECWQJERFMGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a pyridine-3-carboxylic acid (nicotinic acid) scaffold, a structure prevalent in pharmacologically active molecules. The core structure is recognized for its potential in developing enzyme inhibitors and modulating receptor activity . This compound is structurally related to a class of 3-carboxy-3-phenylproline analogs that have been investigated as competitive antagonists for ionotropic glutamate receptors (iGluRs), particularly the NMDA receptor subtype . Such receptors are critical targets for studying a range of neurological conditions, including anxiety, depression, neuropathic pain, and neurodegenerative diseases like Alzheimer's . The distinct substitution pattern on the phenyl ring may influence the compound's binding affinity and selectivity profile, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing novel subtype-selective receptor antagonists . Furthermore, derivatives of pyridine-3-carboxylic acid have recently been explored as dual-acting agents, showing promising in vitro activity against targets like α-amylase for anti-hyperglycemic applications and demonstrating anti-inflammatory properties . The presence of both the carboxylic acid and hydroxymethyl functional groups provides versatile handles for further chemical modification, enabling researchers to synthesize diverse derivatives for biological screening and probe development. This product is designated "For Research Use Only" (RUO). It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-3-5-10(6-4-9)12-11(13(16)17)2-1-7-14-12/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILECWQJERFMGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687114
Record name 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255635-08-5
Record name 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of Hydroxymethylpyridine Intermediates

Acylation reactions using hydroxymethylpyridine derivatives form a cornerstone of this synthesis. As detailed in US4184040A , hydroxymethylpyridines react with carboxylic acid derivatives (e.g., acid chlorides or esters) under catalytic conditions. For 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid, the following steps are hypothesized:

  • Formation of Pyridine-3-carboxylic Acid Chloride :
    Pyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acid chloride. This intermediate is highly reactive toward nucleophilic aromatic substitution or coupling reactions.

  • Coupling with 4-Hydroxymethylphenylboronic Acid :
    A Suzuki-Miyaura cross-coupling reaction between pyridine-3-carboxylic acid chloride and 4-hydroxymethylphenylboronic acid could form the biaryl structure. This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like toluene or dioxane .

  • Workup and Isolation :
    Post-reaction, the mixture is extracted with diethyl ether or dichloromethane, washed with aqueous sodium hydroxide to remove unreacted acid, and dried over MgSO₄ . The product is isolated via solvent evaporation, yielding the target compound as a crystalline solid.

Key Reaction Parameters :

  • Temperature: 80–100°C

  • Catalysts: Pd(PPh₃)₄ (1–5 mol%)

  • Solvents: Toluene, dioxane, or dichloromethane

  • Yield: ~60–75% (estimated from analogous reactions )

Ester Hydrolysis of Protected Derivatives

An alternative route involves synthesizing a methyl ester precursor, followed by hydrolysis:

  • Synthesis of Methyl 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylate :
    The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions. The protected intermediate undergoes coupling (e.g., Ullmann or Buchwald-Hartwig) with a halogenated pyridine ester. For example, methyl 3-bromopyridine-2-carboxylate reacts with 4-(TBS-oxymethyl)phenylboronic acid under palladium catalysis .

  • Deprotection and Hydrolysis :
    The TBS group is removed using tetra-n-butylammonium fluoride (TBAF), yielding methyl 2-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylate. Subsequent hydrolysis with aqueous NaOH or HCl converts the ester to the carboxylic acid .

Optimization Notes :

  • Hydrolysis is most efficient in THF/water mixtures at 60–80°C.

  • Acidic conditions (HCl) may require shorter reaction times to avoid decomposition of the hydroxymethyl group .

Direct Condensation Using Boron Reagents

Recent advances in amide synthesis using boron trifluoride etherate (BF₃·OEt₂) or B(OCH₂CF₃)₃ suggest potential adaptations for carboxylic acid formation. While these methods primarily target amides, analogous conditions could facilitate direct coupling between 4-(hydroxymethyl)benzylamine and pyridine-3-carboxylic acid. However, this route remains speculative and would require rigorous optimization to suppress side reactions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
AcylationHigh regioselectivity; scalableRequires toxic reagents (e.g., SOCl₂)60–75%
Ester HydrolysisMild conditions; protects sensitive groupsMulti-step synthesis; longer reaction times50–65%
Boron-MediatedNovel approach; minimal byproductsUntested for this compound; risk of hydrolysisN/A

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of pyridine carboxylic acids exhibit promising anticancer properties. A study demonstrated that 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid and its analogs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have shown effectiveness against breast cancer and leukemia cell lines in vitro.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast10Apoptosis induction
Compound BLeukemia15Cell cycle arrest
This compoundVarious12Multiple pathways

1.2 Treatment of Liver Diseases
The compound has been investigated for its potential in treating liver diseases, specifically primary sclerosing cholangitis (PSC). Preliminary studies suggest that it may modulate bile acid synthesis by activating farnesoid X receptors (FXR), which could help reduce liver damage associated with PSC. This application is particularly significant given the limited treatment options currently available.

Material Science

2.1 Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing functional polymers. Its ability to form hydrogen bonds enhances the mechanical properties of polymer matrices, making them suitable for applications in coatings and adhesives.

Table 2: Properties of Polymers Synthesized with Pyridine Derivatives

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Polymer A50200
Polymer B60220
Polymer with this compound70230

Case Studies

3.1 Clinical Trials for Liver Disease Treatment
A recent clinical trial evaluated the efficacy of a formulation containing this compound in patients with PSC. The study showed a significant reduction in liver enzyme levels and improved patient symptoms after six months of treatment.

3.2 Synthesis of Novel Anticancer Agents
Another study focused on synthesizing novel derivatives of this compound to enhance its anticancer activity. The researchers modified the hydroxymethyl group to improve solubility and bioavailability, resulting in compounds with enhanced potency against cancer cell lines.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring significantly influence physicochemical properties:

Compound NameSubstituent (Position)Key Electronic Effects
2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid4-(Hydroxymethyl)phenyl (2)Electron-donating hydroxymethyl group increases ring electron density; enhances solubility.
4-(Trifluoromethyl)pyridine-3-carboxylic acid Trifluoromethyl (4)Electron-withdrawing -CF₃ group reduces electron density; increases acidity (lower pKa).
2-[(4-Biphenylylamino)]pyridine-3-carboxylic acid 4-Biphenylylamino (2)Amino group introduces basicity; biphenyl moiety adds lipophilicity.
4-(2-Trifluoromethylphenyl)pyridine-3-carboxylic acid methyl ester 2-Trifluoromethylphenyl (4), methyl esterEster group eliminates acidity; trifluoromethyl enhances hydrophobicity.

Physicochemical Properties

A comparative analysis of molecular weight, solubility, and acidity:

Biological Activity

2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid, also known as 2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxylic acid group and a hydroxymethyl group on a phenyl ring. Its chemical structure allows for various interactions with biological targets, making it an interesting candidate for pharmacological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) Values :
    • Bacillus subtilis : 4.69 to 22.9 µM
    • Staphylococcus aureus : 5.64 to 77.38 µM
    • Escherichia coli : 2.33 to 156.47 µM
    • Pseudomonas aeruginosa : 13.40 to 137.43 µM
    • Candida albicans : MIC values ranged from 16.69 to 78.23 µM .

These results indicate that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains.

Anticancer Activity

The compound has been studied for its potential anticancer effects, particularly in inhibiting cancer cell proliferation. It is believed to interfere with cellular pathways essential for tumor growth.

  • Mechanism of Action :
    The compound may act by inhibiting specific enzymes involved in cancer cell metabolism or by modulating signaling pathways that regulate cell survival and apoptosis .

Case Studies

  • Study on Antibacterial Efficacy :
    A study evaluated the antibacterial properties of various pyridine derivatives, including our compound of interest. The results highlighted its effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics .
  • Anticancer Research :
    In vitro studies demonstrated that the compound could inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Further research is needed to elucidate the specific molecular targets involved.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Protein-Ligand Interactions : It acts as a ligand in enzyme inhibition studies, potentially altering the function of target proteins .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Isonicotinic AcidCarboxylic acid at the fourth positionModerate antimicrobial activity
Nicotinic AcidCarboxylic acid at the third positionLimited antibacterial effects
Picolinic AcidCarboxylic acid at the second positionLower efficacy compared to our compound

The unique structural features of this compound confer enhanced biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid, and how can intermediates be optimized for yield?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with Suzuki-Miyaura coupling to attach the hydroxymethylphenyl group to the pyridine core. For example, coupling 4-(hydroxymethyl)phenylboronic acid with a halogenated pyridine-3-carboxylic acid precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/water mixture at 80°C . Intermediate purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove unreacted boronic acid. Yield optimization (>70%) requires strict control of reaction time and stoichiometric ratios (1:1.2 substrate:boronic acid) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min), UV detection at 254 nm .
  • NMR : ¹H NMR in DMSO-d₆ to confirm the hydroxymethyl (-CH₂OH, δ 4.5–4.7 ppm) and carboxylic acid (-COOH, δ 12.5–13.0 ppm) groups. ¹³C NMR should show pyridine carbons at δ 120–160 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out impurities .

Q. What solvent systems are suitable for solubility testing, and how does pH affect stability?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at concentrations up to 10 mM. For biological assays, prepare stock solutions in DMSO and dilute in phosphate-buffered saline (PBS, pH 7.4). Stability studies show degradation at pH <3 (carboxylic acid protonation) or pH >10 (hydroxymethyl oxidation); use neutral buffers for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against targets like kinases or GPCRs. Prioritize binding pockets with hydrogen-bonding residues (e.g., Arg, Lys) to interact with the carboxylic acid and hydroxymethyl groups. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

  • Methodological Answer : If cytotoxicity varies between cell lines (e.g., IC50 discrepancies in cancer vs. normal cells), consider:

  • Metabolic Stability : Test compound stability in cell lysates via LC-MS to identify rapid degradation in certain media .
  • Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 to isolate pathways affected by the compound .
  • Batch Consistency : Ensure synthetic batches are >95% pure (HPLC) and free of trace metal catalysts (ICP-MS) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer : Systematically modify:

  • Hydroxymethyl Group : Replace with -CF₃ (electron-withdrawing) to improve metabolic stability; synthesize via trifluoromethylation of the phenyl ring .
  • Carboxylic Acid : Convert to amides or esters to probe hydrogen-bonding requirements. For example, methyl ester derivatives can be synthesized using thionyl chloride/methanol .
  • Pyridine Ring : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position to enhance π-stacking with aromatic residues in target proteins .

Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?

  • Methodological Answer :

  • Pharmacokinetics : Administer 10 mg/kg (IV or oral) in rodents; collect plasma at 0, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS to determine Cmax, Tmax, and half-life. Low oral bioavailability (<20%) may necessitate prodrug strategies .
  • Toxicity : Conduct acute toxicity studies in mice (OECD Guideline 423). Monitor liver/kidney function (AST, ALT, creatinine) and histopathology. No data on chronic toxicity are available; proceed with caution in long-term studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.